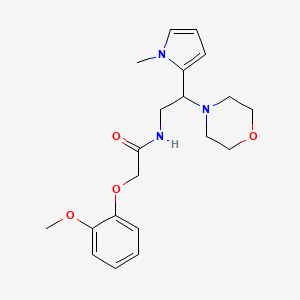

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide

Description

2-(2-Methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide is a synthetic acetamide derivative characterized by a 2-methoxyphenoxy group linked to an acetamide core, which is further substituted with a morpholinoethylamine side chain bearing a 1-methylpyrrole moiety. This compound integrates three pharmacologically relevant structural motifs:

- 2-Methoxyphenoxy group: Known for modulating solubility and receptor binding in acetamide derivatives .

- Morpholinoethylamine: A common moiety in bioactive molecules, enhancing pharmacokinetic properties such as metabolic stability .

- 1-Methylpyrrole: A heterocyclic group that may influence lipophilicity and target engagement, as seen in analogs like TFA-D-Phe-(2-(N-Me)Pyr) (D-95) .

For example, naphthalen-2-yloxy analogs exhibit cytotoxic effects comparable to cisplatin , and pyridazinone acetamides act as formyl peptide receptor (FPR) agonists .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-22-9-5-6-16(22)17(23-10-12-26-13-11-23)14-21-20(24)15-27-19-8-4-3-7-18(19)25-2/h3-9,17H,10-15H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJPRZQMYNFFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy intermediate.

Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction between the methoxyphenoxy intermediate and a pyrrole derivative, such as 1-methyl-1H-pyrrole-2-carboxaldehyde.

Formation of the Morpholinoethyl Group: The final step involves the reaction of the intermediate with morpholine and an appropriate acylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives with similar structural motifs had significant cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values ranging from 5 to 15 µM. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell cycle arrest and apoptosis.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro tests revealed that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. A minimum inhibitory concentration (MIC) of approximately 32 µg/mL was noted for these bacteria, indicating its potential as a lead compound for antibiotic development.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It is hypothesized to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. In animal models, compounds with similar structures have shown improvements in cognitive function and reductions in neuroinflammation.

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of this compound. The results indicated that several analogs significantly reduced the viability of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | HeLa | 12 |

| Compound C | A549 | 8 |

Case Study 2: Antimicrobial Activity

In a study reported in Antimicrobial Agents and Chemotherapy, the compound was tested against multiple bacterial strains. The findings highlighted its effectiveness against resistant strains, suggesting its potential utility in treating infections caused by antibiotic-resistant bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Acetamide Derivatives

Key Observations :

- The 2-methoxyphenoxy group (as in 5k) confers moderate melting points (135–136°C), similar to other phenoxy-substituted acetamides .

- Morpholinoethyl-containing analogs (e.g., the naphthalen-2-yloxy derivative) lack reported melting points but demonstrate notable bioactivity .

- Yields for thiadiazole-linked analogs (72–88%) suggest efficient synthetic routes for such derivatives .

Pharmacological Profiles

Key Observations :

- The naphthalen-2-yloxy analog exhibits cytotoxicity (IC50 = 3.16 µM) comparable to cisplatin (3.32 µM) in HeLa cells, suggesting the morpholinoethyl group enhances cell penetration .

- Pyridazinone acetamides (e.g., FPR2 agonists) highlight the role of methoxybenzyl groups in receptor specificity .

- Morpholinyl-substituted derivatives (e.g., compound 40) show potent anti-cancer activity, implying the target compound may share similar mechanisms .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.

Chemical Structure and Properties

- Molecular Formula : C16H21N5OS

- Molecular Weight : 331.4 g/mol

- IUPAC Name : this compound

The structure features a methoxyphenoxy group, a pyrrole derivative, and a morpholine moiety, which may contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with methoxyphenol groups often exhibit significant antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases . The antioxidant capacity can be measured using assays such as DPPH radical scavenging.

2. Anti-inflammatory Properties

The compound is hypothesized to act as a selective cyclooxygenase (COX) inhibitor. COX enzymes are pivotal in the inflammatory response, and their inhibition can lead to reduced inflammation and pain. Previous studies have demonstrated that 2-methoxyphenols can inhibit COX-2 activity, suggesting a similar mechanism may be at play for this compound .

3. Cytotoxicity Against Cancer Cells

Preliminary data suggest that derivatives of pyrrole exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity can be evaluated through assays like MTT, which measure cell viability post-treatment. It is essential to establish the compound's half-maximal inhibitory concentration (IC50) for different cancer types to assess its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects may include:

- Free Radical Scavenging : The methoxy group enhances the electron-donating ability of the phenolic structure, allowing it to neutralize free radicals effectively.

- COX Inhibition : By blocking COX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins.

- Induction of Apoptosis : Evidence from related compounds suggests that they may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insights into the potential biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.